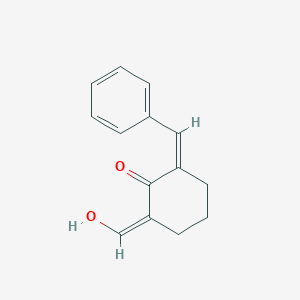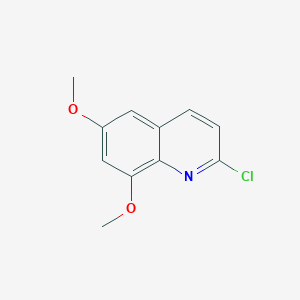
2-Chloro-6,8-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6,8-dimethoxyquinoline” is a chemical compound with the CAS Number: 1339143-31-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 2-chloro-6,8-dimethoxyquinoline .
Molecular Structure Analysis
The InChI code for “2-Chloro-6,8-dimethoxyquinoline” is 1S/C11H10ClNO2/c1-14-8-5-7-3-4-10 (12)13-11 (7)9 (6-8)15-2/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-6,8-dimethoxyquinoline” are not available, quinoline and its derivatives are known to undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6,8-dimethoxyquinoline” include a molecular weight of 223.65 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Structural and Spectral Studies
- Crystallographic and Spectral Analysis : The compound has been analyzed for its crystal structure and spectral properties. For instance, Mansour et al. (2013) performed comprehensive theoretical and experimental structural studies on a derivative of 2-Chloro-6,8-dimethoxyquinoline, using spectral methods and X-ray crystallography, which revealed insights into its molecular structure and interactions (Mansour et al., 2013).
Synthesis and Chemical Properties
- Synthesis and Modification : Various studies focus on the synthesis and modification of 2-Chloro-6,8-dimethoxyquinoline derivatives. Franciò et al. (1999) explored the synthesis of chiral ligands based on 8-Chloroquinoline and their complexes with different metals (Franciò et al., 1999). Similarly, Osborne and Warmsley (1994) discussed the sonochemical dehalogenation of substituted 2,4-dichloroquinolines (Osborne & Warmsley, 1994).
Biological Applications
- Cytotoxicity and Biological Activity : Research has been conducted on the cytotoxicity and biological activities of derivatives of 2-Chloro-6,8-dimethoxyquinoline. For instance, Bawa et al. (2009) synthesized and screened 2-chloroquinoline containing pyrazoline derivatives for their antimicrobial activity against various bacterial and fungal strains (Bawa et al., 2009).
Material Science and Engineering
- Material Science Applications : The compound has applications in material science as well. Luo and Sun (2014) studied new metastable forms of 6-chloroquinolin-2(1H)-one, a structurally similar compound, for their inclusion and packing properties, highlighting the potential for material engineering applications (Luo & Sun, 2014).
Mecanismo De Acción
Target of Action
Quinoline derivatives, to which this compound belongs, are known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The specific targets can vary depending on the exact structure of the quinoline derivative and its functional groups.
Mode of Action
Quinoline derivatives are known to interact with various biological targets through different mechanisms, such as inhibition of key enzymes or interaction with cellular structures . The specific mode of action can depend on the exact structure of the quinoline derivative and its functional groups.
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Quinoline derivatives are known to exert various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Chloro-6,8-dimethoxyquinoline can be influenced by various environmental factors . These can include factors related to the compound itself (such as its formulation and stability), the patient (such as their physiological state and genetic factors), and the broader environment (such as temperature and pH).
Propiedades
IUPAC Name |
2-chloro-6,8-dimethoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARNBOTJWGQLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339143-31-5 |
Source


|
| Record name | 2-chloro-6,8-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




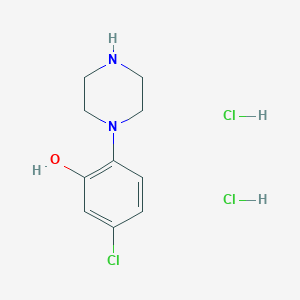
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
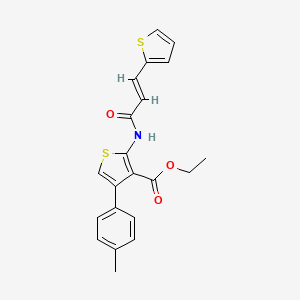
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
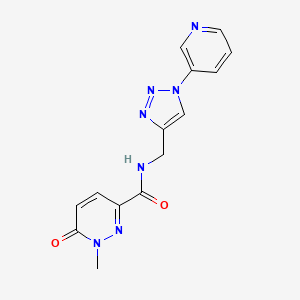

![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
